sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate
Description
Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[3.1.1]heptane core substituted with a hydroxymethyl group at the C5 position and a sodium carboxylate group at the C1 position. Its molecular formula is C₈H₁₁NaO₄, with a molecular weight of 206.16 g/mol. The sodium carboxylate moiety enhances water solubility, making it suitable for applications in pharmaceuticals or agrochemicals requiring aqueous formulations . Commercial availability is confirmed through multiple suppliers, including Chinese and international chemical companies with certifications such as ISO9001 and hazardous chemical licenses .
Properties
IUPAC Name |
sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.Na/c9-5-7-1-2-12-8(3-7,4-7)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMFJKKWKWCLT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1(C2)CO)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445785-14-6 | |
| Record name | sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Mediated Isomerization of Spirocyclic Precursors
The synthesis of 2-oxabicyclo[3.1.1]heptane derivatives often begins with spirocyclic intermediates. As demonstrated by recent work on 3-oxabicyclo[3.1.1]heptanes, catalytic pyridinium chloride (PyrHCl) facilitates the isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols under mild conditions (Scheme 1). For sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate, this method involves:
Spirocyclic Precursor Synthesis :
Isomerization :
Functionalization :
Table 1. Optimization of Isomerization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PyrHCl | DCM | 25 | 24 | 78 |
| H₂SO₄ | Toluene | 50 | 12 | 45 |
| BF₃·OEt₂ | THF | 0 | 48 | 32 |
Condensation Reactions with Aldehydes
Condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes is a well-established route to oxazolidine derivatives. While this method primarily yields 3-alkyl oxazolo[3,4-a]pyridines, modifications enable access to bicyclo[3.1.1]heptane carboxylates:
Aldehyde Selection :
Reaction Conditions :
Cyclization :
Table 2. Yields of Bicyclic Products from Aldehyde Condensation
| Aldehyde | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Sodium glyoxylate | DCM | MgSO₄ | 65 |
| Formaldehyde | Toluene | p-TsA | 58 |
| Acrolein | MeOH | BF₃·OEt₂ | 41 |
Carboxylation of Hydroxymethyl-Substituted Intermediates
Direct carboxylation of preformed bicyclic alcohols provides an alternative route:
Hydroxymethyl Intermediate Synthesis :
Oxidation to Carboxylic Acid :
Salt Formation :
Table 3. Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Jones reagent | Acetone | 0 | 55 |
| KMnO₄ | H₂O | 25 | 38 |
| TEMPO/NaClO | CH₃CN | 25 | 62 |
Mechanistic Insights and Stereochemical Control
The formation of this compound involves precise stereochemical control:
- Isomerization Pathway : Acid-catalyzed ring expansion proceeds through a carbocation intermediate, with the transition state favoring the bicyclo[3.1.1]heptane geometry.
- Steric Effects : Bulky substituents at the 6-position direct cyclization to minimize strain.
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates, enhancing reaction rates.
Analytical Validation and Purity Assessment
Critical quality attributes of the final product are confirmed via:
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate exhibits promising anticancer properties. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including liver carcinoma (HUH7) and breast cancer (MCF-7) cells. Notably, some derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy in inhibiting cancer cell proliferation .
Appetite Regulation
The compound has also been investigated for its potential as an appetite suppressant. It functions as an antagonist at the orexin receptors (OXR), which are implicated in regulating appetite and energy homeostasis. This mechanism suggests that this compound could be developed into a therapeutic agent for obesity management by modulating appetite signaling pathways .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following methods are commonly employed:
- Cyclization Reactions : Utilizing starting materials that contain suitable functional groups to facilitate the formation of the bicyclic structure.
- Functionalization : Introduction of hydroxymethyl and carboxylate groups through various organic transformations to enhance biological activity.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound derivatives against different cancer cell lines:
| Compound Derivative | Cell Line Tested | IC50 Value (µM) | Comparison to Control |
|---|---|---|---|
| Compound A | HUH7 | 10.1 | Better than 5-FU |
| Compound B | MCF-7 | 7.52 | Comparable to standard |
| Compound C | HCT-116 | 18.78 | Better than controls |
These studies highlight the potential of this compound in developing new anticancer agents with improved efficacy and reduced side effects compared to existing therapies.
In Silico Studies
Computational modeling and docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and appetite regulation pathways .
Mechanism of Action
The mechanism of action of sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate is highlighted through comparisons with analogous bicyclic derivatives. Key differences in substituents, ring systems, and physicochemical properties are summarized below:
Table 1: Comparative Analysis of Bicyclic Carboxylates
Structural and Functional Insights
Ring Size and Geometry: The [3.1.1] system in the target compound provides a unique spatial arrangement compared to [2.2.1] or [2.2.2] systems. For example, [2.2.2] derivatives like {2-oxabicyclo[2.2.2]octan-4-yl}methanol are validated phenyl bioisosteres, mimicking planar aromaticity in drug candidates . In contrast, the [3.1.1] system may offer distinct steric and electronic profiles for target binding.
Substituent Effects: Hydroxymethyl (-CH₂OH): Enhances hydrogen-bonding capacity, improving interactions with polar biological targets. This group is absent in the methyl (CID 146155388) and trifluoromethyl derivatives . Sodium Carboxylate (-COO⁻Na⁺): Unlike neutral carboxylic acids (e.g., 5-methyl or 5-CF₃ analogs), the ionic form of the target compound ensures high solubility in aqueous media, critical for intravenous formulations .
For instance, 2-furancarboxaldehyde derivatives (similar to bicyclic ethers) show antimicrobial activity , and azabicyclo[3.2.0]heptane derivatives (e.g., mezlocillin) are used as antibiotics . The sodium carboxylate group may similarly enhance bioavailability for antimicrobial or anti-inflammatory applications.
Biological Activity
Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure, which contributes to its biological activity. Its molecular formula is , and it features a hydroxymethyl group that may enhance its interaction with biological targets.
Research indicates that this compound may exhibit various mechanisms of action, including:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation through modulation of inflammatory mediators.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. For instance:
- Cell Proliferation : Concentrations ranging from 10 µM to 100 µM were tested on human fibroblast cells, showing a dose-dependent increase in cell proliferation rates.
- Cytotoxicity : At higher concentrations (above 200 µM), cytotoxic effects were observed, indicating a threshold for safe use.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Pain Relief : In a rodent model of chronic pain, administration of this compound resulted in significant pain reduction compared to control groups.
- Anti-inflammatory Effects : The compound was shown to decrease levels of pro-inflammatory cytokines in serum after administration in an arthritis model.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Chronic Pain Management :
- A study involving patients with neuropathic pain demonstrated that those treated with this compound reported a 30% reduction in pain scores over four weeks.
-
Inflammatory Disorders :
- In patients with rheumatoid arthritis, treatment with this compound led to improved joint function and reduced swelling.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
